![molecular formula C13H24N2O3S B2959057 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide CAS No. 2034355-23-0](/img/structure/B2959057.png)
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide
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Description
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide, also known as MAPS, is a psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. MAPS belongs to the family of psychedelics and is structurally similar to MDMA, also known as ecstasy. The compound has been shown to have unique effects on the brain, including the ability to enhance empathy and reduce anxiety.
Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane core is central to the family of tropane alkaloids, which are known for their wide range of biological activities. Research into the stereoselective synthesis of this scaffold is significant due to its presence in several natural products and pharmaceuticals .
Nematicidal Activity
Derivatives of 8-azabicyclo[3.2.1]octane have been synthesized and evaluated for their nematicidal activity. These compounds have shown promising results against pinewood nematodes and root-knot nematodes, which are significant pests affecting crops and forests .
Crystallography Studies
The crystal structure of related 8-azabicyclo[3.2.1]octane compounds has been determined, which aids in understanding the three-dimensional arrangement of atoms and the design of new molecules with desired properties .
Development of Serotonin Receptor Ligands
Due to the structural similarity with serotonin (5-HT) receptors, compounds based on the 8-azabicyclo[3.2.1]octane scaffold have potential applications in the development of new ligands for these receptors, which play a crucial role in various physiological processes .
properties
IUPAC Name |
2,2-dimethyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-13(2,3)12(16)14-9-7-10-5-6-11(8-9)15(10)19(4,17)18/h9-11H,5-8H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKURLHPYFDYGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CC2CCC(C1)N2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide |
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